1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione is a fluorinated imidazole derivative. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of 1-methylimidazole with 1,1,2,2-tetrafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of high-performance materials due to its thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated ethyl group enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene
- 1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
1-Methyl-3-(1,1,2,2-tetrafluoroethyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to its imidazole core, which imparts distinct chemical properties compared to the benzene derivatives listed above. The presence of the tetrafluoroethyl group further enhances its chemical stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
880646-52-6 |
---|---|
Molecular Formula |
C6H6F4N2S |
Molecular Weight |
214.19 g/mol |
IUPAC Name |
1-methyl-3-(1,1,2,2-tetrafluoroethyl)imidazole-2-thione |
InChI |
InChI=1S/C6H6F4N2S/c1-11-2-3-12(5(11)13)6(9,10)4(7)8/h2-4H,1H3 |
InChI Key |
UEEAQABAAIWWGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN(C1=S)C(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.